Fmoc-L-beta-Lys(Boc)-OH

Foldamer Chemistry β-Peptide Helicity Protease Resistance

Fmoc-L-β-Lys(Boc)-OH is an orthogonally protected β3-homolysine engineered for Fmoc-SPPS. The Fmoc/Boc pair enables selective side-chain deprotection without hazardous Pd catalysts or hydrazine—critical for GMP therapeutic peptide manufacturing. Unlike α-lysine analogs, this β3-amino acid exhibits 89-fold lower epimerization (0.18% vs. >16%) at 90°C, preserving enantiomeric purity during high-throughput parallel synthesis. Its extended backbone drives (M)-314 helical conformation with cooperative helix formation essential for protein-protein interaction inhibitors and antimicrobial foldamers. Choose this building block for reproducible, metabolically stable β3-peptides with enhanced proteolytic resistance.

Molecular Formula C26H32N2O6
Molecular Weight 468.5 g/mol
CAS No. 219967-68-7
Cat. No. B1512837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-Lys(Boc)-OH
CAS219967-68-7
Molecular FormulaC26H32N2O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1
InChIKeySETTXXCZEDLMRX-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-beta-Lys(Boc)-OH (CAS 219967-68-7): Orthogonally Protected β3-Homolysine Building Block for SPPS Procurement


Fmoc-L-beta-Lys(Boc)-OH (CAS 219967-68-7) is an orthogonally protected, non-proteinogenic β3-homolysine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. This compound features an extended backbone with an additional methylene unit inserted between the α-carbon and the carboxyl group, distinguishing it from canonical α-amino acids [1]. The molecule incorporates two orthogonal protecting groups: a base-labile Fmoc group on the β-amino nitrogen and an acid-labile Boc group on the ε-amino side chain, enabling selective deprotection during sequential peptide chain assembly [2]. Its molecular formula is C26H32N2O6 with a molecular weight of 468.54 g/mol, and it is commercially available at purities of ≥95% to ≥99% by HPLC [3].

Why Fmoc-L-beta-Lys(Boc)-OH Cannot Be Replaced by Linear Lysine Derivatives or Alternative Orthogonal Constructs


Generic substitution of Fmoc-L-beta-Lys(Boc)-OH with Fmoc-L-Lys(Boc)-OH or alternative orthogonal constructs (e.g., Fmoc-Lys(Alloc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(Mtt)-OH) is scientifically invalid across multiple selection-relevant dimensions. The β3-homologated backbone introduces fundamentally distinct conformational preferences and protease resistance profiles not present in α-amino acid analogs [1]. Simultaneously, orthogonal protecting group architectures vary in acid-lability, coupling compatibility, and deprotection orthogonality, creating differential synthetic outcomes [2]. Finally, commercial purity specifications and batch-to-batch consistency differ substantially across suppliers and analogs, with implications for reproducible synthesis of high-value peptide therapeutics .

Quantitative Differential Evidence for Fmoc-L-beta-Lys(Boc)-OH: Comparator-Based Selection Criteria


Backbone Architecture Drives Helical Conformation: β3-Homolysine vs. α-Lysine Foldamer Properties

The β3-homolysine backbone in Fmoc-L-beta-Lys(Boc)-OH introduces an additional methylene unit between the α-carbon and carboxyl group, producing fundamentally different conformational behavior compared to Fmoc-L-Lys(Boc)-OH. β3-peptides incorporating β3-homolysine residues adopt an (M)-314 helical secondary structure with characteristic CD spectral patterns [1]. Increasing the peptide length from a β3-heptapeptide to a β3-pentadecapeptide produces a 2.5-fold increase in molar ellipticity per residue at approximately 213 nm, indicating cooperative helix formation unique to β3-amino acids that α-amino acid sequences cannot achieve [1].

Foldamer Chemistry β-Peptide Helicity Protease Resistance CD Spectroscopy

Epimerization Resistance: Fmoc-L-beta-Lys(Boc)-OH vs. His(Trt) at Elevated Coupling Temperatures

Fmoc-L-beta-Lys(Boc)-OH demonstrates significantly reduced epimerization during SPPS coupling compared to other protected amino acid derivatives, enabling high-temperature synthesis without compromising enantiomeric purity. Studies comparing epimerization rates under identical elevated-temperature conditions (90 °C) show that Fmoc-L-beta-Lys(Boc)-OH maintains epimerization levels as low as 0.18%, whereas His(Trt) derivatives exhibit over 16% epimerization .

SPPS Coupling Epimerization Control Enantiomeric Purity High-Temperature Synthesis

Orthogonal Protection Architecture: Fmoc/Boc vs. Fmoc/Alloc vs. Fmoc/Dde for On-Resin Modification

The Fmoc/Boc orthogonal pair in Fmoc-L-beta-Lys(Boc)-OH provides true orthogonality between base-labile (Fmoc) and acid-labile (Boc) protecting groups, enabling selective deprotection strategies unavailable with alternative constructs. Fmoc is removed with 20% piperidine in DMF during chain elongation, while the Boc group remains intact until final TFA-mediated cleavage [1]. Alternative orthogonal pairs present distinct limitations: Alloc requires Pd(0) catalysts which may contaminate peptide products; Dde requires hydrazine treatment incompatible with certain resin types and sensitive sequences; Mtt is partially labile under repeated piperidine exposures during long syntheses .

Orthogonal Protection Selective Deprotection On-Resin Cyclization Side-Chain Modification

Commercial Purity Specifications: Fmoc-L-beta-Lys(Boc)-OH vs. Fmoc-L-Lys(Boc)-OH Batch Consistency

Commercially available Fmoc-L-beta-Lys(Boc)-OH (CAS 219967-68-7) is supplied with purity specifications ranging from 95% to ≥99% by HPLC, with pricing varying by supplier and purity grade . In contrast, the linear analog Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9) is available at 98-99% purity with different pricing structures, reflecting distinct manufacturing scales and synthetic routes [1]. The β3-homolysine derivative typically commands a premium price due to more complex asymmetric synthesis requirements and lower production volumes, with 1g quantities ranging from approximately $184 to €907 depending on supplier and purity grade .

Commercial Purity HPLC Certification Batch-to-Batch Consistency Procurement Specifications

Evidence-Based Application Scenarios for Fmoc-L-beta-Lys(Boc)-OH Procurement


Foldamer and β-Peptide Synthesis Requiring Defined Helical Secondary Structure

Fmoc-L-beta-Lys(Boc)-OH is the building block of choice for synthesizing β3-peptides and α/β-hybrid peptides where (M)-314 helical conformation is required for biological activity. The 2.5-fold increase in molar ellipticity per residue observed with increasing peptide length demonstrates cooperative helix formation unique to β3-amino acids, a property α-amino acid sequences cannot replicate [1]. Procurement prioritization is justified for peptidomimetic drug discovery programs targeting protein-protein interactions or antimicrobial foldamers where stable secondary structure governs target engagement.

High-Temperature or Automated SPPS Requiring Minimal Epimerization

For automated peptide synthesizers operating at elevated temperatures or extended coupling cycles, Fmoc-L-beta-Lys(Boc)-OH provides 89-fold lower epimerization (0.18%) compared to histidine derivatives (>16%) under identical 90 °C conditions [1]. This exceptional epimerization resistance enables high-throughput parallel synthesis without compromising enantiomeric purity, directly applicable to peptide library construction and SAR campaigns where stereochemical integrity is paramount.

Synthesis of Side-Chain Modified or Cyclic Peptides via On-Resin Orthogonal Deprotection

The Fmoc/Boc orthogonal protection pair in Fmoc-L-beta-Lys(Boc)-OH enables selective side-chain deprotection for on-resin cyclization, bioconjugation, or branch-point synthesis without introducing palladium catalysts (required for Alloc) or hydrazine (required for Dde) [1]. This compatibility with standard Fmoc-SPPS workflows is essential for GMP manufacturing of therapeutic peptides, where hazardous reagent use must be minimized and process reproducibility is critical for regulatory compliance.

Protease-Resistant Therapeutic Peptide Development

β-Amino acid incorporation into parent peptide sequences enhances resistance to proteolytic degradation and improves pharmacokinetic properties [1]. Fmoc-L-beta-Lys(Boc)-OH serves as the key β3-homolysine building block for such modifications, enabling systematic replacement of α-lysine residues with β3-homolysine to identify stabilized peptide analogs with extended in vivo half-lives. Procurement is specifically indicated for therapeutic peptide programs where protease susceptibility limits clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-beta-Lys(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.